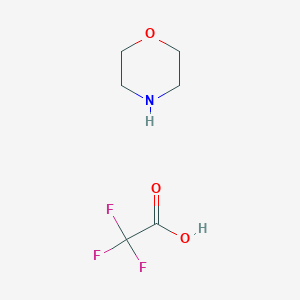

Morpholine, trifluoroacetate

Description

Contextualization of Morpholine (B109124) Derivatives in Contemporary Chemical Science

Morpholine, a six-membered heterocyclic compound containing both a secondary amine and an ether functional group, is a cornerstone in modern chemical science, particularly in medicinal chemistry. Its unique structure imparts a favorable combination of properties, including a balanced lipophilic-hydrophilic profile and a reduced basicity compared to other cyclic amines. This makes the morpholine scaffold a "privileged structure" in drug design, frequently incorporated into molecules to enhance their pharmacokinetic and pharmacodynamic properties. nih.gov

The presence of the morpholine moiety can improve a drug candidate's solubility, metabolic stability, and ability to cross biological membranes. nih.govresearchgate.net The nitrogen atom can act as a proton acceptor in acidic environments, while the oxygen atom can participate in hydrogen bonding, allowing for versatile interactions with biological targets. biosynce.com Consequently, numerous approved drugs for a wide range of diseases, including cancer (e.g., Gefitinib), infectious diseases (e.g., Linezolid), and central nervous system disorders, feature the morpholine ring. ijprems.comacs.orgwikipedia.org

Beyond pharmaceuticals, morpholine derivatives are integral to the agrochemical industry, where they are found in fungicides, herbicides, and plant growth regulators. nih.govacs.org They also serve as corrosion inhibitors, rubber vulcanization accelerators, and versatile solvents in organic synthesis and other industrial applications. wikipedia.orgsilverfernchemical.com The broad utility of the morpholine ring underscores its importance as a versatile building block in the synthesis of functional molecules. nih.gov

Table 1: Examples of Bioactive Molecules Containing the Morpholine Scaffold

| Compound Name | Application Area | Function |

| Linezolid | Pharmaceuticals | Antibiotic |

| Gefitinib | Pharmaceuticals | Anticancer Agent |

| Aprepitant | Pharmaceuticals | Antiemetic |

| Flumorph | Agrochemicals | Fungicide |

| Dextromoramide | Pharmaceuticals | Analgesic |

Overview of Trifluoroacetic Acid and its Salts as Key Reagents and Catalysts in Organic Chemistry

Trifluoroacetic acid (TFA), a structural analogue of acetic acid where the three alpha-protons are replaced by fluorine atoms, is a powerful tool in organic chemistry. The strong electron-withdrawing effect of the fluorine atoms makes TFA a much stronger acid than acetic acid. It is widely used as a reagent for the cleavage of acid-labile protecting groups, particularly the tert-butoxycarbonyl (Boc) group used in peptide synthesis.

TFA is also employed as a versatile solvent, capable of dissolving a variety of polymers and biological macromolecules. Its low boiling point facilitates its removal from reaction mixtures. In catalysis, TFA can act as an acid catalyst for various transformations, including rearrangements and condensations.

Salts derived from trifluoroacetic acid, known as trifluoroacetates, are also of significant interest. The trifluoroacetate (B77799) anion is a non-coordinating and weakly nucleophilic counterion. This property is highly valuable in catalysis, where the anion's non-interference allows the cation to fully express its catalytic activity. Metal trifluoroacetates are common catalysts in organic synthesis. Furthermore, the formation of trifluoroacetate salts with organic bases, such as amines, can be used to modify the physical properties of the base, for example, by creating ionic liquids or facilitating its handling and purification.

Historical Development and Current Landscape of Research Involving Morpholine, Trifluoroacetate

The study of this compound, also known as morpholinium trifluoroacetate, sits (B43327) at the intersection of research into morpholine's applications and the utility of trifluoroacetate salts. While the individual components have a long history, their combination into a specific salt is often application-driven and may not be extensively documented in historical literature as a standalone topic.

Current research involving this compound often situates it within the class of protic ionic liquids (PILs) or as a specific type of ammonium (B1175870) salt catalyst. These salts are explored for their potential as "green" solvents or catalysts in organic synthesis, offering advantages such as thermal stability and tunable properties. The combination of a mildly acidic cation (morpholinium) and a non-nucleophilic anion (trifluoroacetate) makes this salt a candidate for promoting acid-catalyzed reactions under specific conditions. Research in this area often focuses on its efficacy in specific organic transformations, such as the synthesis of heterocyclic compounds or condensation reactions, where it can act as both a solvent and a catalyst.

Fundamental Principles Governing the Reactivity and Interactions of this compound

The chemical behavior of this compound is dictated by the properties of its constituent ions: the morpholinium cation ([C₄H₉NH₂O]⁺) and the trifluoroacetate anion ([CF₃COO]⁻).

Acid-Base Properties: The compound is a salt formed from a weak base (morpholine, pKa of the conjugate acid is ~8.5) and a strong acid (trifluoroacetic acid, pKa ~0.5). In solution, the morpholinium cation can act as a mild Brønsted acid, donating a proton. This property is central to its use as an acid catalyst.

Ionic Interactions: As a salt, it consists of a cation and an anion held together by electrostatic forces. In the solid state, these ions are arranged in a crystal lattice. When dissolved in a polar solvent, the ions can dissociate. The degree of dissociation and the nature of ion-pairing depend on the solvent's polarity.

The Trifluoroacetate Anion: The trifluoroacetate anion is a key determinant of the salt's reactivity. It is a very poor nucleophile due to the delocalization of the negative charge across the carboxylate group and the strong electron-withdrawing nature of the CF₃ group. This non-nucleophilic character is crucial, as it prevents the anion from interfering with desired chemical reactions by competing with other nucleophiles.

The Morpholinium Cation: The morpholinium cation contains N-H bonds that can act as hydrogen bond donors. The ether oxygen within the ring can act as a hydrogen bond acceptor. These features allow the cation to participate in hydrogen-bonding networks, influencing the solvation of the salt and its interaction with reactants and transition states in a reaction.

The interplay of these principles—mild acidity from the cation, non-nucleophilicity from the anion, and the potential for hydrogen bonding—governs the utility of this compound as a catalyst and reaction medium in organic synthesis.

Table 2: Physicochemical Properties of Parent Compounds

| Compound | Formula | Molar Mass ( g/mol ) | pKa |

| Morpholine | C₄H₉NO | 87.12 | 8.5 (of conjugate acid) |

| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | ~0.5 |

Properties

CAS No. |

61330-38-9 |

|---|---|

Molecular Formula |

C6H10F3NO3 |

Molecular Weight |

201.14 g/mol |

IUPAC Name |

morpholine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7) |

InChI Key |

STBUWXYTSVWZIS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry Utilizing Morpholine, Trifluoroacetate

Synthesis and Purification Techniques for Morpholine (B109124), Trifluoroacetate (B77799) Salts

The preparation of morpholine, trifluoroacetate is a straightforward acid-base reaction. However, the isolation and purification of the resulting salt in high purity require specific strategies to ensure its suitability for subsequent chemical transformations.

Salt Formation Strategies for Isolation and Characterization

The most common method for synthesizing this compound involves the direct reaction of morpholine with trifluoroacetic acid (TFA). This acid-base neutralization is typically performed in a suitable solvent, such as dichloromethane (B109758), to facilitate the reaction and subsequent isolation. The resulting salt can be isolated by removal of the solvent under reduced pressure, often yielding the product as a thick liquid or a solid. google.com

For characterization, standard analytical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of the salt. However, the presence of the trifluoroacetate counter-ion can sometimes lead to peak broadening in the 1H NMR spectrum. cypress-international.com Infrared (IR) spectroscopy can identify the characteristic vibrational frequencies of both the morpholine ring and the trifluoroacetate group.

Optimization of Preparative Procedures for High Purity

Achieving high purity of this compound is essential for its use as a reagent. Impurities can arise from excess starting materials or byproducts from side reactions. Purification strategies often involve recrystallization from an appropriate solvent system or the use of solid-phase extraction (SPE) techniques. cypress-international.com For instance, PL-HCO3 MP SPE tubes can be utilized to generate the freebase amine from the TFA salt, effectively removing the trifluoroacetic acid. cypress-international.com This is particularly useful when the presence of the acidic counter-ion might interfere with subsequent reactions.

The hygroscopic nature of this compound salts can also present a challenge, leading to the presence of water in the final product. cypress-international.com Therefore, carrying out the synthesis and purification under anhydrous conditions and storing the final product in a desiccator are important considerations for maintaining purity.

This compound as a Reagent in Organic Transformations

The unique properties of this compound make it a valuable reagent in a variety of organic reactions. The acidic nature of the trifluoroacetate counter-ion allows it to act as a catalyst in acid-mediated reactions, while the morpholine moiety can participate as a nucleophile or a base.

Role in Acid-Catalyzed Deprotection Reactions (e.g., N-Boc Deprotection)

The trifluoroacetate component of this compound can facilitate the removal of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group from amines. Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection. peptide.commasterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds by protonation of the Boc group by the acid, followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.com

While TFA itself is commonly used, the in situ generation of the acidic species from a salt like this compound can offer advantages in certain contexts, such as in solid-phase peptide synthesis where controlled delivery of the acid is beneficial. google.com The efficiency of Boc deprotection can be influenced by the solvent and temperature, with solvents like dichloromethane and trifluoroethanol being commonly employed. google.comacs.org

Table 1: Conditions for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

| Reagent Conditions | Substrate Type | Observations | Reference |

|---|---|---|---|

| 50% TFA in Dichloromethane (DCM) | Resin-bound peptide | Standard procedure for solid-phase peptide synthesis. | peptide.com |

| 25% TFA in DCM | General N-Boc protected amines | Effective for routine deprotection at room temperature. | commonorganicchemistry.com |

| TFA in DCM (various concentrations) | N-Boc protected amines | Reaction times can vary from minutes to hours depending on the substrate. | commonorganicchemistry.com |

| 2% 3-Cyanopyridinium trifluoroacetate in 20% trifluoroethanol/DCM | Protected morpholino oligomers | Used for deprotection of the morpholine nitrogen during solid-phase synthesis. | google.com |

| Thermal deprotection in various solvents (e.g., Methanol, TFE) | N-Boc protected amines | Can be achieved without an acid catalyst at elevated temperatures. | acs.org |

Application in Multi-component Coupling Reactions (e.g., Petasis Reaction Variants)

The Petasis reaction is a powerful multi-component reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. acs.orgnih.gov Morpholine is a commonly used amine component in this reaction. acs.orgnih.gov While the reaction can proceed without a catalyst, it can be accelerated by the presence of an acid. researchgate.netmdpi.com Trifluoroacetic acid has been shown to accelerate the Petasis reaction, leading to shorter reaction times. acs.orgresearchgate.net Therefore, this compound can serve as both a reactant (the morpholine) and a catalyst (the trifluoroacetate) in these transformations.

The use of morpholine in the Petasis reaction has been demonstrated in the synthesis of a variety of compounds, including alkylaminophenols and other functionalized amines. researchgate.net The reaction conditions can be optimized by varying the solvent and temperature.

Table 2: Application of Morpholine in Petasis and Related Reactions

| Reaction Type | Reactants | Catalyst/Additive | Product | Reference |

|---|---|---|---|---|

| Petasis Reaction | Morpholine, Salicylaldehyde, Phenylboronic acid | Ionic Liquid | Alkylaminophenol | researchgate.net |

| Petasis Reaction | Morpholine, Glyoxylic acid, Carbo organic-chemistry.orghelicenyl boronate | None mentioned | α-Amino acid derivative | mdpi.com |

| Aza-Michael Reaction | Aza-Michael precursor with morpholine moiety | K2CO3 | Fused piperazine (B1678402) product | nih.gov |

| Lanthanum-catalyzed Petasis Reaction | Morpholine, Aldehyde, (2-chlorophenyl)boronic acid | La(OTf)3 | Tertiary amine | mdpi.com |

| Thiourea-catalyzed Asymmetric Petasis Reaction | Morpholine, Salicylaldehyde, Arylboronic acid | Chiral thiourea-diol | Chiral aminophenol | nih.gov |

Utility in the Functionalization of Heterocyclic Systems

This compound can be utilized in the synthesis and functionalization of various heterocyclic systems. The morpholine unit itself is a key structural motif in many biologically active molecules. e3s-conferences.orgresearchgate.net Synthetic strategies often involve the incorporation of the morpholine ring into a larger molecular framework.

For instance, the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines, formed from N-protected amino alcohols, can lead to the synthesis of substituted morpholines. e3s-conferences.org The cleavage of a Boc-protecting group with TFA is a key step in this sequence, generating the trifluoroacetate salt of the amine precursor. e3s-conferences.org Furthermore, morpholine can be used as a base or nucleophile in reactions to construct other heterocyclic rings. For example, it is used in the synthesis of certain dithiolo[3,4-b]pyridine derivatives. mdpi.com The acidic component, trifluoroacetate, can also play a role in promoting cyclization reactions or other transformations in the synthesis of complex heterocyclic structures. nih.gov

This compound as a Catalyst or Precursor for Catalytic Systems

This compound, a salt formed from the organic base morpholine and trifluoroacetic acid, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its utility spans from promoting carbon-carbon bond-forming reactions to acting as a synergistic component in metal-catalyzed processes. This section explores the catalytic applications of this compound, highlighting its role in Aldol (B89426) condensations, its interplay with palladium-mediated reactions, and its contribution to the development of novel organocatalytic systems for asymmetric synthesis.

Catalysis of Carbon-Carbon Bond Forming Reactions (e.g., Aldol Condensation)

Morpholinium trifluoroacetate has proven to be a highly effective catalyst for the Aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. Research has demonstrated its ability to catalyze the reaction between acetone (B3395972) and a range of both aromatic and aliphatic aldehydes with high efficiency. nih.govresearchgate.net This catalytic activity is significant as it provides a practical method for the synthesis of β-hydroxy ketones, which are valuable intermediates in the production of fine chemicals and pharmaceuticals.

In a notable study, morpholinium trifluoroacetate was used as a catalyst for the Aldol condensation of acetone with various benzaldehyde (B42025) derivatives. researchgate.net The reactions were typically carried out in acetone, which served as both a reactant and a solvent, with the addition of the morpholine trifluoroacetate catalyst. researchgate.net The catalyst loading is often in the range of 10 mol%. acs.org The process has been shown to be scalable, with successful reactions conducted at the 100 mmol scale. researchgate.net

The reaction between p-hydroxybenzaldehyde and acetone, catalyzed by morpholinium trifluoroacetate, yielded the corresponding raspberry ketone precursor in 80% yield after 12 hours. researchgate.net The catalyst's effectiveness is not limited to aromatic aldehydes; it also facilitates the condensation with aliphatic aldehydes, showcasing its broad substrate scope. nih.govresearchgate.net The use of morpholinium trifluoroacetate offers a valuable alternative to traditional base-catalyzed Aldol condensations, which can sometimes lead to side reactions. The mild conditions and high yields associated with this catalytic system make it an attractive option for organic synthesis. nih.govresearchgate.net

Table 1: Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Various Aldehydes

| Aldehyde | Product | Yield (%) | Reference |

| p-Hydroxybenzaldehyde | 4-(4-Hydroxyphenyl)butan-2-one | 80 | researchgate.net |

| Benzaldehyde | 4-Phenylbut-3-en-2-one | High | nih.govresearchgate.net |

| Aliphatic Aldehydes | Corresponding β-hydroxy ketones | High | nih.govresearchgate.net |

This table summarizes the reported yields for the Aldol condensation of acetone with different aldehydes using morpholinium trifluoroacetate as a catalyst.

The mechanism of the morpholinium trifluoroacetate-catalyzed Aldol reaction is believed to proceed through an enamine pathway, a common mechanism for amine-catalyzed carbonyl reactions. nih.gov The morpholine component of the catalyst reacts with the ketone (acetone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the morpholine catalyst. The trifluoroacetate counter-ion likely plays a role in activating the aldehyde and stabilizing the intermediates.

Synergistic Catalysis in Palladium-Mediated Processes

The interplay between morpholine derivatives and palladium catalysts is a well-established area in organic synthesis, particularly in cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. nih.govacs.orguwindsor.caorganic-chemistry.org While direct studies focusing on "this compound" as a single synergistic agent with palladium are not extensively documented, the individual components—morpholine and trifluoroacetate—are known to play significant roles in palladium catalysis.

Palladium(II) trifluoroacetate (Pd(TFA)₂) is a common palladium source used in various catalytic reactions, including C-H activation and oxidative cyclizations. diva-portal.org Morpholine and its derivatives often act as ligands or bases in these transformations. nih.govacs.org For instance, in the Suzuki-Miyaura cross-coupling of aryl mesylates, a palladium-NHC complex was utilized as a catalyst with morpholine as the solvent at 120 °C. nih.gov In the context of the Buchwald-Hartwig amination, palladium catalysts are used for the coupling of aryl halides with amines, including morpholine. acs.orgorganic-chemistry.org High turnover numbers have been achieved in the coupling of 4-chlorotoluene (B122035) and morpholine using a palladium catalyst. uwindsor.ca

The synthesis of morpholine derivatives can involve palladium-catalyzed steps. For example, the preparation of substrates for palladium-catalyzed carboamination to form morpholines involved the N-arylation of amine trifluoroacetate salts using a palladium catalyst. nih.gov Furthermore, the removal of allyl protecting groups in peptide synthesis, a process often catalyzed by palladium, can be carried out in the presence of a nucleophile like morpholine. thermofisher.com

While a direct synergistic catalytic system of "this compound" and palladium has not been explicitly defined in the reviewed literature, the frequent co-occurrence and complementary roles of morpholine derivatives and trifluoroacetate-containing palladium catalysts suggest a beneficial interaction. The morpholine can act as a ligand to stabilize the palladium catalyst or as a base to facilitate the catalytic cycle, while the trifluoroacetate anion can influence the reactivity and stability of the palladium center. Further research into a well-defined synergistic system could lead to the development of more efficient and selective palladium-catalyzed transformations.

Table 2: Examples of Palladium-Mediated Reactions Involving Morpholine or Trifluoroacetate

| Reaction Type | Palladium Source/Catalyst | Role of Morpholine/TFA | Key Findings | Reference |

| Suzuki-Miyaura Coupling | Pd-NHC complex | Morpholine as solvent | Synthesis of biaryls from aryl mesylates. | nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst | Morpholine as reactant | High turnover number for coupling with 4-chlorotoluene. | uwindsor.ca |

| Carboamination | Pd(OAc)₂ | Synthesis of amine trifluoroacetate salt precursor. | Synthesis of substituted morpholines. | nih.gov |

| Allyl Deprotection | Pd(PPh₃)₄ | Morpholine as nucleophile | Removal of protecting groups in peptide synthesis. | thermofisher.com |

This table highlights the roles of morpholine and trifluoroacetate in various palladium-catalyzed reactions.

Development and Evaluation of Morpholine-Based Organocatalysts for Asymmetric Synthesis

Chiral morpholine derivatives are increasingly being explored as organocatalysts for asymmetric synthesis, aiming to achieve high levels of stereocontrol in the formation of chiral molecules. nih.govgreyhoundchrom.com The trifluoroacetate salt of these chiral morpholines can play a crucial role in their catalytic activity and selectivity. The synthesis of new organocatalysts, specifically β-morpholine amino acids, has been reported, and these are isolated as their trifluoroacetic acid salts. nih.gov

These novel morpholine-based organocatalysts have been tested in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov The presence of the carboxylic acid function at the C-2 position and a sterically hindered group at the C-5 position of the morpholine ring, derived from natural amino acids, was found to be critical for achieving high diastereoselectivity and enantioselectivity. nih.gov Computational studies have been employed to understand the transition state of the reaction and to explain the efficiency of these catalysts despite the generally lower reactivity of morpholine enamines compared to their pyrrolidine (B122466) counterparts. nih.gov The lower reactivity of morpholine enamines is attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen atom. nih.gov

In the development of these catalysts, the trifluoroacetic acid used for the deprotection of Boc-protected intermediates leads to the formation of the trifluoroacetate salt of the final catalyst. nih.gov This salt form is then used in the catalytic reactions, often with the addition of a base like N-methylmorpholine to liberate the free amine in situ. organic-chemistry.org The evaluation of these catalysts has shown that they can be highly efficient, with catalyst loadings as low as 1 mol% providing excellent conversion and stereoselectivity. nih.gov

The development of chiral morpholine-derived phase-transfer catalysts has also been reported for enantioselective conjugate additions. greyhoundchrom.com While not explicitly stated as trifluoroacetate salts in all cases, the use of acidic conditions or co-catalysts is common in these systems to generate the active catalytic species. The research in this area demonstrates the potential of this compound and related salts as a platform for the design of new and effective organocatalysts for asymmetric synthesis.

Process Development and Scale-Up Methodologies

Strategies for Scalable Synthesis of Morpholine Derivatives Involving Trifluoroacetic Acid

The scalable synthesis of morpholine derivatives is of significant interest due to their prevalence in pharmaceuticals and other industrially important compounds. e3s-conferences.org Several synthetic strategies have been developed that are amenable to large-scale production and involve the use of trifluoroacetic acid (TFA).

One notable approach is the solid-phase synthesis of morpholino oligomers, where a key step involves the deprotection of a protected morpholine ring nitrogen. google.com Improved methods for this deprotection step utilize a heterocyclic amine salt in a trifluoroethanol-containing solvent. The salt is formed from a heterocyclic amine with a pKa in the range of 1-4 and an acid such as trifluoroacetic acid. google.com A specific example is 4-cyanopyridinium trifluoroacetate (CYTFA). google.com This method has been shown to be effective and reproducible on a large scale, with syntheses conducted at the 50-200 gallon scale, yielding products with high purity. google.com

Another scalable approach involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes to produce substituted morpholines. This method can be performed under continuous flow conditions, which is highly advantageous for industrial-scale synthesis. researchgate.net The synthesis of substrates for palladium-catalyzed carboamination reactions to produce morpholines also involves the use of trifluoroacetic acid for the cleavage of Boc-protecting groups, resulting in the formation of amine trifluoroacetate salts which are then used in subsequent steps. nih.gov

Optimization of Reaction Conditions for Industrial Applications

The optimization of reaction conditions is crucial for the successful industrial application of any chemical process to maximize yield, minimize costs, and ensure safety and sustainability. For reactions utilizing this compound, several parameters are key to achieving these goals.

In the context of catalysis, morpholine is used as an additive for pH adjustment in industrial settings like nuclear power plant steam systems and for the preparation of alumina (B75360) catalysts. chemicalbook.comsilverfernchemical.comwikipedia.org This highlights the industrial relevance of controlling reaction conditions with morpholine-based compounds.

For catalytic reactions such as the Aldol condensation catalyzed by morpholinium trifluoroacetate, optimizing parameters like catalyst loading, temperature, and reaction time is essential for industrial scale-up. acs.org Studies have shown that the reaction can be successfully scaled to the 100 mmol level. researchgate.net Further optimization for industrial applications would likely involve exploring continuous flow reactor technology, which can offer better control over reaction parameters and improve safety and efficiency. chemrxiv.org

In palladium-catalyzed cross-coupling reactions where morpholine derivatives are involved, the choice of ligand, base, solvent, and temperature are all critical factors that are extensively optimized. nih.govacs.orguwindsor.ca For instance, in the Suzuki-Miyaura cross-coupling of aryl mesylates, the reaction was performed in morpholine at 120 °C, indicating that the solvent itself can be a key parameter to optimize for specific transformations. nih.gov Automated optimization platforms are also being utilized to rapidly screen and identify ideal operating conditions, including residence time and reagent equivalents, for reactions involving morpholine, which is particularly important for drug substance manufacturing. chemrxiv.org The recycling and reuse of catalysts, such as palladium catalysts used in conjunction with morpholine-based ligands or reagents, is another critical aspect of process optimization for industrial applications to reduce costs and environmental impact. acs.org

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms Catalyzed by Morpholine (B109124), Trifluoroacetate (B77799)

Morpholinium trifluoroacetate is recognized for its role in promoting reactions such as aldol (B89426) condensations and C-C bond formations. researchgate.netresearchgate.net Its catalytic activity is often attributed to its ability to facilitate enamine or iminium ion formation, key intermediates in many organocatalytic cycles. researchgate.netnih.gov

In reactions involving sodium borohydride (B1222165) (NaBH₄) and a carboxylic acid like trifluoroacetic acid (TFA), the active reducing species are not NaBH₄ itself but rather borane (B79455) (BH₃) or its complexes. The reaction between NaBH₄ and a strong acid such as TFA generates diborane (B8814927) (B₂H₆), which exists in equilibrium with borane (BH₃) in solvent. acs.orgresearchgate.net

Mechanistic studies using ¹¹B NMR spectroscopy on the reduction of lactams with NaBH₄ and TFA have shown that active species are generated upon the addition of TFA. acs.org This controlled generation prevents the deactivation of the reactive intermediates involved in the reduction process. The mechanism involves the formation of triacyloxyborohydrides when excess acid is used, which are themselves effective reducing agents. researchgate.net While morpholine itself is not directly cited as the catalyst in these specific borohydride reduction studies, the principle of acid-activation of NaBH₄ is key. In a system containing morpholine, trifluoroacetate, and NaBH₄, the morpholinium ion would act as the proton source, reacting with borohydride to generate the active borane species that carries out the reduction of substrates like lactams or amides. acs.org

A cornerstone of organocatalysis is the formation of enamines from the reaction of a secondary amine, like morpholine, with an enolizable aldehyde or ketone. masterorganicchemistry.com This process is catalyzed by acid. journals.co.za The resulting enamine is a potent nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the α-carbon. masterorganicchemistry.com

The general mechanism for enamine formation involves a series of protonation, addition, and dehydration steps:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., the morpholinium ion). masterorganicchemistry.com

Nucleophilic attack of the secondary amine (morpholine) on the activated carbonyl carbon. masterorganicchemistry.com

Proton transfer to form a carbinolamine intermediate. masterorganicchemistry.com

Protonation of the hydroxyl group, turning it into a good leaving group (water).

Elimination of water to form an iminium ion. masterorganicchemistry.com

Deprotonation at the α-carbon to yield the neutral enamine and regenerate the acid catalyst. masterorganicchemistry.com

However, enamines derived from morpholine are generally less reactive than those derived from pyrrolidine (B122466) or piperidine. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidal geometry at the nitrogen atom, which decreases the nucleophilicity of the enamine. nih.gov Despite this, morpholine-based catalysts have been effectively used in reactions like the Michael addition of aldehydes to nitroolefins. nih.gov The reactivity of these enamines allows them to participate in various C-C bond-forming reactions, such as alkylation with alkyl halides and conjugate additions. masterorganicchemistry.comjournals.co.za

The protonation state of the morpholine catalyst and the nature of the counterion are critical factors that influence both the speed and the selectivity of a reaction. The morpholinium ion, formed by the protonation of morpholine by trifluoroacetic acid, serves as the acidic catalyst necessary for the initial steps of enamine or iminium ion formation. The pKa of the catalyst is crucial; an optimal acidity is needed to protonate the carbonyl substrate without fully protonating the amine, which would render it non-nucleophilic.

The trifluoroacetate (TFA) anion, being the conjugate base of a strong acid, is a non-coordinating and weakly nucleophilic counterion. thieme-connect.com This is advantageous in catalysis as it is less likely to interfere with the desired reaction pathway. nih.govmdpi.com In some catalytic systems, the counterion can play a direct role in the transition state, influencing stereoselectivity through non-covalent interactions like hydrogen bonding. acs.orgacs.org For instance, in certain palladium-catalyzed hydrogenations, the trifluoroacetate counterion is believed to engage in hydrogen bonding with the iminium salt intermediate, which is crucial for achieving high enantioselectivity. acs.org The choice of solvent is also important, as polar solvents can stabilize ionic intermediates that are common in these reaction mechanisms. acs.org

In some cases, the counterion can have a notable impact on the biological or chemical efficacy of a compound. nih.govmdpi.com While often considered an "innocent" spectator, the trifluoroacetate anion can sometimes influence reaction outcomes or even participate in side reactions.

Stereochemical Control and Diastereoselectivity in Reactions

Controlling the three-dimensional arrangement of atoms is a central goal in organic synthesis. The use of this compound and related chiral morpholine scaffolds offers powerful strategies for influencing the stereochemical outcome of reactions.

Factors Influencing Diastereoselective Outcomes

Diastereoselectivity in morpholine-catalyzed reactions is governed by the steric and electronic interactions in the transition state of the stereodetermining step. Several factors can be manipulated to favor the formation of one diastereomer over another.

Catalyst Structure: The steric bulk of substituents on the morpholine ring can create a chiral pocket that directs the approach of the electrophile to the enamine intermediate. nih.gov

Substrate Structure: The size and nature of the substituents on both the nucleophile (the enamine precursor) and the electrophile play a significant role in dictating the facial selectivity of the C-C bond formation.

Reaction Conditions: Temperature, solvent, and the presence of additives can alter the energy landscape of the reaction, thereby influencing the diastereomeric ratio. Lower temperatures generally enhance selectivity by amplifying small energy differences between competing transition states. tudelft.nl

Acid Cocatalyst: The strength and nature of the acid cocatalyst can influence the geometry of the key intermediates. It has been shown that Brønsted acids of different strengths, such as trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), can lead to different diastereomeric products in intramolecular aza-Michael reactions, highlighting the delicate control exerted by the catalytic system. acs.org

A reversal of diastereoselectivity has been observed in reactions with trifluoroacetaldehyde (B10831) ethyl hemiacetal by switching between enamine and imine intermediates, providing a metal-free method to access either the syn- or anti-configured products. nih.gov

Enantioselective Approaches Utilizing Chiral Morpholine Scaffolds

To achieve enantioselectivity, where one mirror-image form (enantiomer) of a product is favored, chiral catalysts are required. While morpholine itself is achiral, it can be modified to create a chiral scaffold, making it a valuable tool in asymmetric organocatalysis. rsc.orgrsc.orgresearchgate.net

The development of catalytic asymmetric methods for constructing chiral morpholines is an active area of research. rsc.orgrsc.org These chiral morpholine derivatives, often synthesized from readily available chiral starting materials like amino acids, can then be used as organocatalysts. nih.gov

Table 3.1: Examples of Chiral Morpholine Scaffolds in Asymmetric Catalysis

| Catalyst Type | Reaction | Selectivity Achieved | Reference |

|---|---|---|---|

| Cinchona Alkaloid-Derived Catalyst | Asymmetric Chlorocycloetherification | High yields and enantioselectivities | rsc.org, rsc.org |

| β-Morpholine Amino Acid | Michael Addition of Aldehydes to Nitroolefins | Excellent diastereoselectivity (90–99% de), good to excellent enantioselectivity (70–99% ee) | nih.gov |

In these systems, the chiral catalyst forms an enamine or iminium ion intermediate, and the predefined stereochemistry of the catalyst scaffold dictates the trajectory of the incoming reactant, leading to the preferential formation of one enantiomer. Computational and experimental studies have confirmed that factors like hydrogen bonding and steric hindrance within the catalyst-substrate complex are crucial for high levels of stereocontrol. nih.govacs.org

Computational and Theoretical Chemistry Studies of this compound Reactivity

Computational and theoretical chemistry have emerged as powerful tools for dissecting the intricate details of chemical reactions at a molecular level. In the context of reactions involving this compound, these methods provide invaluable insights into the reactivity of the morpholinium cation and the role of the trifluoroacetate anion, elucidating reaction mechanisms, transition states, and kinetic parameters that are often difficult to probe experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular interactions and transition states involving morpholinium and trifluoroacetate ions. These studies often focus on the role of the morpholinium cation as a catalyst or reactant and the influence of the counter-ion on the reaction pathway.

Theoretical studies on morpholine-catalyzed reactions highlight the importance of the protonated morpholinium species in activating substrates. DFT calculations have been employed to model the transition states of reactions where morpholine acts as an organocatalyst. For instance, in reactions proceeding via an enamine mechanism, the pyramidalization of the nitrogen in the morpholine ring can decrease the nucleophilicity of the corresponding enamine compared to pyrrolidine-based catalysts. frontiersin.org Computational models can precisely quantify this geometric effect and the resulting impact on activation energy barriers.

The interaction between the morpholinium cation and the trifluoroacetate anion is primarily electrostatic, but specific hydrogen bonding interactions also play a crucial role. The acidic proton on the morpholinium cation can form hydrogen bonds with the oxygen atoms of the trifluoroacetate anion. DFT calculations can determine the geometries and energies of these interactions. In a broader context, studies on ionic liquids containing morpholinium cations have shown that the nature of the anion significantly influences the physicochemical properties and reactivity of the system. researchgate.netacs.orgdergipark.org.trdntb.gov.ua

Furthermore, computational studies have explored the electronic properties of the morpholinium cation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity, can be calculated. For the morpholinium cation, the LUMO is typically localized on the ring, indicating its susceptibility to nucleophilic attack. mkjc.in The protonated morpholine's electronic structure, particularly its HOMO and LUMO energy levels, can be significantly altered upon protonation, which in turn affects its ability to act as an electron acceptor and influence reaction pathways, such as in photo-induced electron transfer (PET) processes. nih.gov

Table 1: Calculated Properties of Morpholinium-based Systems from Theoretical Studies

| System | Computational Method | Key Findings | Reference |

| Morpholine as a Catalyst | BHandHLYP/6-31G(d) | The reaction mechanism involves seven steps, with morpholine being a less effective catalyst than 4-methylmorpholine (B44366) due to differences in proton affinity. nih.govresearchgate.net | nih.gov, researchgate.net |

| Morpholinium Nitrate (B79036)/Nitrite (B80452) | DFT | The addition of nitrate to morpholine shows higher biological activity and lower toxicity compared to nitrite based on QSAR and PIC50 values. researchgate.net | researchgate.net |

| Morpholine-functionalized Probes | DFT-B3LYP/6-311G(2d,2p) | Protonation of the morpholine moiety significantly lowers its HOMO and LUMO energies, enabling it to act as an electron acceptor. nih.gov | nih.gov |

| Morpholinium Perchlorate (B79767) | B3PW91/6–31 G(d,p) | The HOMO is localized on the perchlorate anion, while the LUMO is on the morpholinium ring, with a calculated HOMO-LUMO gap of 6.38 eV indicating high kinetic stability. mkjc.in | mkjc.in |

| N-ethyl Morpholinium Chloride | DFT B3LYP/6-31G* | The binding energy between the chloride ion and the morpholinium cation is influenced by the alkyl chain length on the nitrogen. researchgate.net | researchgate.net |

Computational studies on urethane (B1682113) formation catalyzed by morpholine, for example, have detailed the multi-step reaction mechanism. nih.govresearchgate.net By calculating the Gibbs free energy of each stationary point (reactants, intermediates, transition states, and products), a comprehensive energy profile can be constructed. These profiles reveal the activation energies for each step, allowing for a comparison of different catalytic pathways. For instance, it was shown that the catalytic mechanism differs significantly from the non-catalyzed reaction. nih.govresearchgate.net

In the context of asymmetric catalysis, where morpholine or its derivatives might be used, computational modeling is essential for elucidating the origins of stereoselectivity. For instance, in the asymmetric hydrogenation of imines, theoretical models can explain the crucial hydrogen-bonding interactions between the substrate and the catalyst that lead to high enantiomeric excesses. acs.orgmdpi.com While not directly studying this compound, these studies provide a framework for how the morpholinium ion could participate in such interactions. The energy difference between the transition states leading to the different enantiomers can be calculated, providing a theoretical prediction of the enantiomeric ratio.

The kinetic parameters of a reaction, such as the rate constant, can be estimated from the calculated activation energies using transition state theory. While obtaining highly accurate absolute rate constants from first principles is challenging, the relative rates of different pathways can often be predicted with good accuracy. DFT studies have been used to compare the catalytic efficiency of different amines, including morpholine, by comparing the calculated free energy barriers of the rate-determining steps. nih.govresearchgate.net

The role of the trifluoroacetate anion in modulating the reaction kinetics can also be modeled. As seen in studies of metal-catalyzed reactions, the presence of a trifluoroacetate ligand, compared to an acetate (B1210297) ligand, can lead to lower activation energy barriers. tandfonline.com This is attributed to the electron-withdrawing nature of the trifluoroacetate, which can stabilize transition states. Similar effects can be anticipated in reactions where the trifluoroacetate anion acts as a counter-ion to a catalytically active morpholinium species.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1 | Reactants + Morpholinium Trifluoroacetate | 0.0 | Initial state |

| 2 | Reactant-Catalyst Complex | -2.5 | Formation of a hydrogen-bonded complex |

| 3 | Transition State 1 | +15.2 | Rate-determining transition state |

| 4 | Intermediate 1 | -5.0 | Formation of a key intermediate |

| 5 | Transition State 2 | +10.8 | Transition state for product formation |

| 6 | Product-Catalyst Complex | -12.3 | Product complexed with the catalyst |

| 7 | Products + Morpholinium Trifluoroacetate | -10.0 | Final state with regenerated catalyst |

This type of detailed energetic mapping allows researchers to identify kinetic bottlenecks and devise strategies to improve reaction efficiency, for example, by modifying the structure of the morpholine catalyst or by choosing a different counter-ion.

Advanced Analytical Techniques in Chemical Research of Morpholine, Trifluoroacetate Systems

Spectroscopic Methodologies for In-Situ Reaction Monitoring and Structural Assignment

Spectroscopic techniques are paramount for the real-time observation of chemical transformations and the definitive structural elucidation of molecules. In the context of morpholine (B109124), trifluoroacetate (B77799) systems, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of analytical investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For morpholine, trifluoroacetate systems, various NMR methods, including ¹H, ¹³C, and ¹⁹F NMR, are employed to gain mechanistic insights and confirm product structures. rsc.orgnih.govresearchgate.net

In-situ NMR monitoring allows researchers to track the progress of reactions involving this compound in real-time. univ-nantes.fr For instance, in the reduction of a lactam to a morpholine derivative using sodium borohydride (B1222165) and trifluoroacetic acid (TFA), ¹¹B NMR spectroscopy was instrumental in observing the generation of active boron species during the addition of TFA. acs.orgacs.orgresearchgate.net This mechanistic insight was crucial for understanding the reaction pathway and ensuring process safety during scale-up. acs.orgacs.orgresearchgate.net

Product characterization is another key application of NMR. The characteristic chemical shifts in ¹H and ¹³C NMR spectra confirm the formation of the desired morpholine-containing products. For example, the protons on the morpholine ring typically appear in the δ 3.5–4.0 ppm range in ¹H NMR spectra. The presence of the trifluoroacetate counterion can also be confirmed by characteristic signals. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are used to establish connectivity between different atoms within the molecule, providing unambiguous structural assignments. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Substituted Morpholines.

| Compound Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Protonated N-substituted morpholines | Signals for morpholine ring protons | Not specified | nih.gov |

| N-methylmorpholine | Not specified | Not specified | nih.gov |

| 2-Aryl-4-(3-arylpropyl)morpholines | Aromatic: 7.32-8.08, C3-H: 6.06-6.44, Morpholine: 2.89-3.80 | Not specified | beilstein-journals.org |

| Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate | Morpholine ring: 3.5-4.0, Trifluoroacetate: 2.8-3.2 | Not specified | |

| N-substituted morpholine derivative (BMPP) | Not specified | Not specified | researchgate.net |

> This table presents typical NMR chemical shift ranges for different classes of morpholine derivatives, aiding in the structural elucidation of newly synthesized compounds.

Mass Spectrometry (MS) for Reaction Progress Analysis and Intermediate Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for monitoring reaction progress, identifying products, and detecting transient intermediates in reactions involving this compound. wiley-vch.de

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) for the analysis of non-volatile and thermally labile compounds like morpholine derivatives. researchgate.netrsc.org ESI-MS can be used to confirm the molecular weight of the final product. For example, in the synthesis of a TFA salt of a complex morpholine derivative, ESI-MS was used to detect the protonated molecule [M+H]⁺ at m/z 413. rsc.org

Furthermore, MS can be employed to track the disappearance of starting materials and the appearance of products over time, providing a clear picture of the reaction kinetics. The identification of reaction intermediates, even those present in low concentrations, is another significant advantage of MS. This information is invaluable for elucidating reaction mechanisms. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which helps in the definitive identification of compounds. nih.gov

Chromatographic Separation Techniques for Complex Mixtures

Chemical reactions often yield complex mixtures containing the desired product, unreacted starting materials, byproducts, and intermediates. Chromatographic techniques are indispensable for separating these components, allowing for their individual analysis and the purification of the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of non-volatile compounds in a liquid mobile phase. krackeler.com In the context of this compound chemistry, HPLC is primarily used for purity assessment of the synthesized products. miguelprudencio.comrsc.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of morpholine derivatives. nih.govnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Trifluoroacetic acid (TFA) is often used as a mobile phase additive to improve peak shape and resolution for basic compounds like morpholine. nih.govnih.gov However, TFA can cause signal suppression in ESI-MS. nih.govnih.govchromforum.org

The purity of a compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area. A high purity level, often greater than 95% or 97%, is a critical requirement for compounds intended for further use. miguelprudencio.com HPLC methods are validated to ensure their accuracy and precision for quantitative analysis. nih.gov

Table 2: HPLC Conditions for the Analysis of Morpholine Derivatives.

| Compound | Column | Mobile Phase | Detection | Purity/Retention Time | Reference |

|---|---|---|---|---|---|

| Morpholine | Coresep 100 | Not specified | Refractive Index | Not specified | helixchrom.com |

| UNC4365 (TFA salt) | Agilent Eclipse Plus C18 | A: H₂O + 0.1% Acetic Acid, B: MeOH + 0.1% Acetic Acid | UV (254 nm) | 99%, tR = 6.4 min | rsc.org |

| 4-Fluoro-N-(3-hydroxy-4-morpholino-1-phenylbutan-2-yl)benzenesulfonamide | Not specified | Not specified | Not specified | 97.6% | miguelprudencio.com |

| 4-(4-ethynylbenzyl)morpholine derivative | Not specified | Not specified | Not specified | 97.5%, tR = 20.2 min | rsc.org |

| Compound 1 (TFA salt) | C18 semi-prep | A: 1% ACN, 99% H₂O + 0.05% TFA, B: 90% ACN, 10% H₂O + 0.05% TFA | Not specified | Not specified | rsc.org |

> This table summarizes various HPLC methods used for the analysis of morpholine-containing compounds, highlighting the different columns, mobile phases, and detection techniques employed.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. postnova.com In the analysis of this compound systems, GC is particularly useful for determining the presence of volatile starting materials, solvents, or byproducts. inchem.org

The choice of the GC column is critical for achieving good separation. sigmaaldrich.com Columns with different polarities are available to suit various analytes. sigmaaldrich.com For the analysis of morpholine, both packed and capillary columns can be used. inchem.org Flame ionization detectors (FID) and mass spectrometers (MS) are common detectors coupled with GC. inchem.orgnih.gov GC-MS provides both separation and identification of the components in a mixture. mdpi.comresearchgate.net

For trace analysis of morpholine, derivatization is often required to increase its volatility and detectability. inchem.org For example, morpholine can be derivatized with benzenesulfonyl chloride before GC analysis. nih.gov The method detection limits for morpholine can be in the low µg/kg range. mdpi.com

Table 3: GC Conditions for Morpholine Analysis.

| Column | Detector | Derivatization | Detection Limit | Reference |

|---|---|---|---|---|

| Capillary with FPD | Flame Photometric Detector (FPD) | Benzenesulfonyl chloride | 0.01 mg/kg | nih.gov |

| Not specified | Flame-Ionization Detector (FID) | None (as free amine) | 0.02 mg/kg | nih.gov |

| DB-1701 | Mass Spectrometry (MS) | Not specified | 1.3–3.3 µg/kg | mdpi.comresearchgate.net |

> This table outlines various GC methods for the determination of morpholine, including the columns, detectors, and derivatization strategies used to achieve sensitive detection.

Specialized Mass Spectrometry Approaches and Challenges

While standard ESI-MS is a workhorse in the analysis of this compound systems, specialized MS techniques can provide deeper insights into their conformational properties and reactivity. nih.govacs.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which can help to confirm the elemental composition of a molecule. nih.gov

A significant challenge in the analysis of this compound by LC-ESI-MS is the signal suppression caused by trifluoroacetic acid. nih.govunm.eduresearchgate.net TFA is an excellent ion-pairing agent that improves chromatographic separation, but it can significantly reduce the ionization efficiency of basic analytes like morpholine in the ESI source. nih.govnih.govnih.gov This leads to lower sensitivity. nih.govunm.edu Researchers have explored various strategies to mitigate this effect, such as using alternative mobile phase additives like formic acid or post-column addition of reagents like propionic acid and isopropanol (B130326) to enhance the signal. nih.govnih.gov Another approach is to use lower concentrations of TFA, although this may compromise chromatographic performance. chromforum.org The choice of mobile phase additive often involves a trade-off between chromatographic resolution and MS sensitivity. nih.govnih.gov

Electrospray Ionization (ESI) Mass Spectrometry and Counteracting Signal Suppression Effects by Trifluoroacetic Acid

Electrospray Ionization (ESI) Mass Spectrometry (MS) is a cornerstone technique for the analysis of polar and ionizable molecules. In the context of analyzing basic compounds such as morpholine, reverse-phase high-performance liquid chromatography (RP-HPLC) is frequently coupled with MS. To improve the chromatographic peak shape and retention of bases like morpholine, an ion-pairing agent is often added to the mobile phase. Trifluoroacetic acid (TFA) is highly effective for this purpose due to its ability to form an ion pair with the analyte. nih.gov However, the very property that makes TFA an excellent chromatographic modifier—its strong ion-pairing capability—is detrimental to ESI-MS analysis.

When morpholine is analyzed using a mobile phase containing TFA, the morpholinium cation and the trifluoroacetate anion form a strong, neutral ion pair in the solution phase. elementlabsolutions.com This association, represented as [Morpholine-H]⁺[TFA]⁻, is stable and persists even as the solvent droplets evaporate within the ESI source. elementlabsolutions.com Because ESI-MS relies on the presence of gas-phase ions to generate a signal, the formation of these neutral pairs prevents the morpholinium ion from being efficiently detected, leading to a phenomenon known as signal suppression or charge suppression. escholarship.org This can result in a significant decrease in sensitivity, with signal reduction reported to be between 30-80% for amine analytes when fluorinated acids are used. nih.gov

Several strategies have been developed to mitigate the signal-suppressing effects of TFA, allowing for the benefits of its chromatographic properties without sacrificing mass spectrometric sensitivity.

Substitution with Weaker Acids: The most straightforward approach is to replace TFA with a weaker acid that is more compatible with ESI-MS. Formic acid is the most common substitute, as it is sufficiently acidic to protonate basic analytes like morpholine but forms much weaker ion pairs that readily dissociate in the ESI source, yielding a strong analyte signal. nih.gov While chromatographically less ideal than TFA, the trade-off often favors the greatly enhanced MS response. nih.gov

Post-Column Addition of Signal Enhancers: To retain the superior chromatographic separation achieved with TFA, a solution can be added post-column but pre-MS detector. This solution typically contains a compound that can displace the TFA from the ion pair. For instance, adding a less volatile acid or a specific signal-enhancing modifier like 2-(2-methoxyethoxy)ethanol (B87266) after the analytical column can help disrupt the morpholine-TFA ion pair, liberating the protonated morpholine for detection.

Use of Supercharging Agents: A more advanced technique involves the addition of "supercharging" agents to the mobile phase. These reagents, such as m-nitrobenzyl alcohol (m-NBA), can rescue the signal suppression caused by TFA. escholarship.org The proposed mechanism suggests these agents can reduce solution-phase ionization, which in turn decreases the concentration of trifluoroacetate anions in the ESI droplets, thereby disfavoring the formation of the suppressive ion pair and significantly boosting the signal intensity of the target analyte. escholarship.org

The choice of mobile phase additive has a profound impact on the signal intensity of basic compounds in ESI-MS. The following table summarizes the relative performance of common additives.

| Additive | Typical Concentration | Chromatographic Performance (with Bases) | ESI-MS Signal Intensity (Positive Ion Mode) | Rationale |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent | Poor | Strong ion-pairing leads to neutral species and signal suppression. elementlabsolutions.com |

| Formic Acid | 0.1% | Good | Excellent | Weaker ion-pairing allows for efficient analyte ionization. nih.gov |

| Acetic Acid | 0.1% | Fair | Good | Weaker acid than formic acid, provides less protonation but also less suppression than TFA. |

| TFA with Post-Column Modifier | 0.1% | Excellent | Good to Excellent | Modifier disrupts the TFA-analyte ion pair before MS analysis. |

| TFA with Supercharging Agent | 0.1% | Excellent | Excellent | Agent alters droplet chemistry to prevent ion-pair suppression. escholarship.org |

Applications of High-Resolution Mass Spectrometry for Elemental Composition Determination

Following the detection of an ion, a critical step in chemical analysis is the determination of its elemental formula. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, offering the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision. nelsonlabs.com Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies within a few parts per million (ppm). nelsonlabs.com

This high accuracy allows for the unambiguous determination of an elemental composition from an ion's exact mass. Each element has a unique exact mass based on its isotopic composition, and therefore any unique combination of atoms will result in a unique exact mass. core.ac.uk For the compound this compound, the molecular formula is C₆H₁₀F₃NO₃. nih.gov The theoretical exact mass of its protonated molecular ion, [C₆H₁₀F₃NO₃+H]⁺, can be calculated with high precision.

The power of HRMS lies in its ability to distinguish between ions that have the same nominal mass (the integer mass) but different elemental compositions. nelsonlabs.com For example, an instrument with low resolution might detect an ion at a nominal m/z of 202, corresponding to the protonated molecule of this compound. However, numerous other elemental formulas could also theoretically produce a signal at this nominal mass. HRMS provides the mass with enough decimal places to eliminate these other possibilities.

Consider the protonated molecule of this compound, [C₆H₁₁F₃NO₃]⁺. Its theoretical exact mass is 202.0690. An HRMS instrument can differentiate this from other isobaric (same nominal mass) ions, as illustrated in the table below.

| Elemental Formula | Nominal Mass | Theoretical Exact Mass (Da) | Mass Difference from C₆H₁₁F₃NO₃⁺ (mDa) | Required Mass Resolving Power |

| C₆H₁₁F₃NO₃ | 202 | 202.0690 | 0.00 | - |

| C₈H₁₂N₂O₄ | 202 | 202.0797 | +10.7 | > 18,880 |

| C₁₀H₁₄O₄ | 202 | 202.0892 | +20.2 | > 10,000 |

| C₇H₁₅N₅O₂ | 202 | 202.1253 | +56.3 | > 3,590 |

| C₁₂H₁₀O₂ | 202 | 202.0629 | -6.1 | > 33,120 |

By measuring the m/z of an unknown ion to a high degree of accuracy (e.g., 202.0691 ± 0.0005 Da), a researcher can confidently assign the elemental composition as C₆H₁₁F₃NO₃, thereby identifying the presence of the protonated this compound compound. nelsonlabs.comcore.ac.uk This capability is fundamental in metabolite identification, impurity profiling, and the structural elucidation of unknown compounds in complex mixtures.

Environmental Considerations in the Application of Morpholine, Trifluoroacetate in Chemical Processes

Environmental Fate and Persistence of the Trifluoroacetate (B77799) Anion Associated with Chemical Synthesis

The trifluoroacetate (TFA) anion is the conjugate base of trifluoroacetic acid, a structurally simple compound characterized by a trifluoromethyl group attached to a carboxyl group. This structure, particularly the high stability of the carbon-fluorine (C-F) bond, is central to its environmental behavior. mdpi.com

Trifluoroacetic acid is a strong acid that rapidly dissociates in water, meaning it exists almost exclusively as the trifluoroacetate anion in aquatic environments. mdpi.com This anion is exceptionally stable and persistent.

Key Research Findings:

High Persistence: TFA is highly resistant to physical, chemical, and biological degradation. researchgate.net Studies have shown no significant degradation of TFA in aquatic environments over extended periods, with one field study observing no degradation over a full year.

No Known Degradation Pathways: There are no known significant degradation pathways for TFA in environmental aqueous phases. mdpi.com It does not break down through common photochemical reactions that occur in water.

High Solubility and Mobility: As a salt, TFA is highly soluble in water. This property, combined with its stability, means it is highly mobile in the water cycle, readily contaminating surface water, groundwater, and even rainwater. mdpi.comresearchgate.neteureau.org

Accumulation in Water Bodies: Due to its lack of degradation and high water solubility, TFA is expected to accumulate in terminal water bodies like lakes and endorheic basins, where water loss occurs primarily through evaporation. mdpi.com This has led to concerns about rising concentrations over time. acs.orgchemrxiv.org Evidence shows that TFA concentrations in various environmental compartments have considerably increased over the last few decades. eureau.org

Interactive Table: Properties of Trifluoroacetate (TFA) in Aqueous Environments

| Property | Description | Implication |

| Stability | Highly resistant to chemical, biological, and photolytic degradation due to the strong C-F bond. mdpi.com | Extreme persistence in the environment. |

| Solubility | Highly soluble in water, existing primarily as the trifluoroacetate anion. mdpi.comeureau.org | High mobility within the water cycle and potential for widespread distribution. |

| Degradation | No significant abiotic or biotic degradation pathways have been identified in aqueous systems. mdpi.com | Accumulation in aquatic sinks, particularly terminal lakes. |

| Volatility | The trifluoroacetate ion is nonvolatile from water. | Remains in the aqueous phase, concentrating as water evaporates. |

A primary source of TFA in the environment is not direct industrial discharge, but rather the atmospheric degradation of various fluorinated chemical precursors. mdpi.comfluorocarbons.org

Key Research Findings:

Precursor Compounds: The main anthropogenic sources of atmospheric TFA are gaseous precursors, particularly hydrofluorocarbons (HFCs) and their replacements, hydrofluoroolefins (HFOs). fluorocarbons.orgatmosphere.cool These compounds are widely used as refrigerants, for instance in mobile air conditioning systems. eureau.orgatmosphere.cool

Atmospheric Degradation: In the atmosphere, these precursor compounds react with hydroxyl (OH) radicals, initiating a series of reactions that lead to the formation of TFA. fluorocarbons.org

Increased TFA Yield from HFOs: The transition from HFCs (like HFC-134a) to HFOs (like HFO-1234yf) is driven by the lower global warming potential of HFOs. However, the atmospheric degradation of HFO-1234yf produces TFA with a 100% yield, a significantly higher conversion rate than from HFC-134a. atmosphere.coolnorden.org This shift is projected to substantially increase the total amount of TFA deposited from the atmosphere. norden.org

Transport and Deposition: Once formed in the atmosphere, TFA is primarily removed through wet deposition (rain, snow, and fog). mdpi.com The short atmospheric lifetime of HFOs means that the resulting TFA is often deposited closer to the emission sources of the precursors, leading to higher concentrations in and around industrial and populated areas. fluorocarbons.org This contrasts with the more even, global deposition pattern of TFA derived from longer-lived HFCs.

Interactive Table: Atmospheric Precursors and TFA Formation

| Precursor | Common Use | Atmospheric Lifetime | TFA Yield | Deposition Pattern |

| HFC-134a | Refrigerant | Longer | Lower | Global and more even fluorocarbons.org |

| HFO-1234yf | Refrigerant (HFC replacement) | Very short (10-14 days) atmosphere.cool | 100% atmosphere.coolnorden.org | More concentrated near emission sources fluorocarbons.org |

Green Chemistry Principles in the Use and Production of Morpholine (B109124), Trifluoroacetate

Given the environmental persistence of the trifluoroacetate anion, applying green chemistry principles to the synthesis and use of morpholine, trifluoroacetate is crucial for minimizing its environmental impact. This involves designing safer chemical processes, reducing waste, and improving resource efficiency.

The synthesis of this compound can be approached as a simple acid-base reaction between morpholine and trifluoroacetic acid. However, the production of the starting materials and the solvents used have their own environmental footprints.

Key Research Findings and Strategies:

Greener Synthesis of Morpholine: Traditional morpholine synthesis often involves high energy input and hazardous materials like ethylene (B1197577) oxide. usda.gov Newer, greener methods are being developed, such as a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines, which offers significant environmental and safety benefits. acs.orgrsc.org

Reducing Solvent Waste in Processes Using TFA: Trifluoroacetic acid is extensively used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin support. peptide.com This process traditionally uses large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchoutreach.org Green chemistry strategies focus on:

Solvent Replacement: Replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297). researchoutreach.orgacs.org

Minimal-Rinsing Protocols: Optimizing washing steps to significantly reduce the total volume of solvent waste generated.

TFA-Free Protocols: Developing alternative cleavage methods that avoid the use of TFA altogether, thereby eliminating the primary source of TFA waste from these applications. advancedchemtech.comopnme.compolypeptide.com

Process Optimization: Employing continuous flow systems instead of batch processing can reduce the consumption of excess reagents and solvents, improve reaction efficiency, and minimize waste generation. advancedchemtech.comspinchem.com

Effective waste management is a cornerstone of green chemistry, focusing on the reduction, recycling, and safe disposal of chemical waste. For processes involving this compound, this primarily concerns the handling of solvent waste and the recovery of TFA.

Key Research Findings and Protocols:

Solvent Recycling: Solvents used in chemical synthesis represent a major component of industrial waste. rootsciences.com Established recycling protocols can significantly reduce both environmental impact and operational costs. seppure.comindaver.com

Collection and Segregation: Used solvents are collected and segregated to prevent cross-contamination. rootsciences.com

Purification Methods: Common techniques include distillation, a process that separates solvents from contaminants based on differences in boiling points. seppure.comesrg.de More advanced methods like pervaporation and membrane separation are also used for higher purity recovery. seppure.comindaver.com

Trifluoroacetic Acid (TFA) Recovery: Recovering TFA from aqueous waste streams is challenging due to the formation of a high-boiling azeotrope with water. However, several methods have been developed:

Reactive Distillation: One promising option is to recover TFA through esterification with an alcohol (like 2-propanol or ethanol) in a reactive distillation column. researchgate.netresearchgate.net This converts the TFA into a more easily separable ester (e.g., ethyl trifluoroacetate), from which the TFA can potentially be regenerated or the ester used as a valuable chemical intermediate. researchgate.net

Neutralization and Disposal: For waste streams where recovery is not feasible, the recommended disposal method involves neutralization with a base like soda ash or soda-lime, followed by incineration in a licensed facility or burial in an approved landfill. nih.govscbt.com Empty containers should be decontaminated before disposal. scbt.com

Interactive Table: Waste Management Strategies

| Waste Stream | Strategy | Method/Protocol | Environmental Benefit |

| Used Solvents (e.g., DMF, 2-MeTHF) | Recycling | Distillation, Pervaporation, Membrane Separation seppure.comindaver.com | Reduces need for virgin solvents, minimizes hazardous waste disposal, lowers CO2 impact. indaver.comesrg.de |

| Aqueous TFA Waste | Recovery | Reactive Distillation (via esterification) researchgate.netresearchgate.net | Recovers a valuable chemical, prevents the release of persistent TFA into wastewater systems. |

| Unrecoverable Chemical Waste | Disposal | Neutralization followed by incineration or landfilling at a licensed facility. nih.govscbt.com | Prevents direct release of corrosive and persistent chemicals into the environment. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Morpholine (B109124), Trifluoroacetate (B77799)

The future of synthesizing Morpholine, trifluoroacetate is intrinsically linked to the principles of green chemistry. Traditional methods for creating the morpholine scaffold often involve multiple steps and the use of hazardous reagents. chemrxiv.org Current research, however, is pivoting towards more efficient and environmentally benign alternatives.

A significant advancement is the development of one or two-step, redox-neutral protocols that convert 1,2-amino alcohols into morpholines using simple, inexpensive reagents like ethylene (B1197577) sulfate (B86663). acs.orgchemrxiv.orgnih.gov This approach eliminates the need for harsh chemicals and reduces the number of synthetic steps, thereby minimizing waste. chemrxiv.org These methods have been successfully applied to a wide variety of substrates, including those found in active pharmaceutical ingredients, and have been demonstrated on a large scale. chemrxiv.orgnih.govchemrxiv.org The formation of the trifluoroacetate salt itself can be achieved through straightforward acid-base chemistry. For instance, methods using trifluoroacetic acid (TFA) in solvents like trifluoroethanol have been developed for related morpholino structures, suggesting a direct path to the target compound once the morpholine ring is formed. google.com

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Diethylene glycol, Diethanolamine | 1,2-amino alcohols |

| Key Reagents | Chloroacetyl chloride, Strong acids, Metal hydrides | Ethylene sulfate, Potassium tert-butoxide |

| Process | Multi-step, often requiring harsh conditions | One or two-step, redox-neutral acs.orgnih.gov |

| Byproducts | Significant inorganic and organic waste | Fewer byproducts, cleaner reaction profiles chemrxiv.org |

| Environmental Impact | Higher energy consumption, use of hazardous materials | Reduced waste, safer reagents, lower energy profile chemrxiv.org |

Expansion of Catalytic Applications to New Chemical Transformations

The potential of this compound as a catalyst in organic synthesis is an area ripe for exploration. Both the morpholine cation and the trifluoroacetate anion possess properties that could be harnessed for various chemical transformations.

The trifluoroacetate component, particularly in its salt form, has shown catalytic activity. For example, sodium trifluoroacetate can act as a trifluoromethylating agent or a precursor to difluorocarbene for cyclopropanation reactions. sigmaaldrich.com Furthermore, trifluoroacetic acid itself is a well-known catalyst for a variety of reactions, including condensations and rearrangements. nih.gov This suggests that the trifluoroacetate counter-ion in this compound could play an active role in promoting or mediating reactions.

The morpholine moiety is also catalytically relevant. Morpholine has been used as a nucleophile in enantioselective reactions and as a mediator in cycloadditions. researchgate.netacs.org Research into morpholine-substituted compounds has shown their potential as inhibitors and modulators in biological systems, hinting at their ability to participate in highly specific molecular interactions. mdpi.com

Future work will likely investigate the synergistic catalytic effects of the combined morpholine and trifluoroacetate ions. This could involve using the compound as an organocatalyst in reactions such as aldol (B89426) additions, Michael reactions, or other carbon-carbon bond-forming transformations. The aim would be to develop novel catalytic systems where both components of the salt contribute to the reaction mechanism, potentially leading to unique reactivity or selectivity.

| Component | Potential Catalytic Role | Example Transformations |

| Trifluoroacetate Anion | Lewis base activation, Halogen bonding, Precursor to reactive species | Trifluoromethylation, Difluorocyclopropanation, Condensation reactions sigmaaldrich.comnih.gov |

| Morpholine Cation | Brønsted acid catalysis, Hydrogen bonding, Phase-transfer catalysis | Nucleophilic additions, Cycloadditions, Enantioselective desymmetrization researchgate.netacs.org |

| Combined Salt | Bifunctional catalysis, Ion-pair catalysis | Asymmetric synthesis, Tandem reactions |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

| AI/ML Application | Description | Potential Impact on this compound |

| Retrosynthesis Planning | AI algorithms suggest disconnection strategies to design synthetic routes from starting materials. youtube.comnih.gov | Discovery of more efficient and sustainable routes. |

| Reaction Outcome Prediction | Models predict the major product(s) of a reaction given the reactants and reagents. nih.gov | Validation of proposed synthetic steps and catalytic cycles. |

| Reaction Condition Optimization | ML models identify the optimal set of conditions (temperature, solvent, etc.) for a reaction. nih.gov | Maximized yield and purity, reduced experimental effort. |

| Property Prediction | AI predicts physical, chemical, and biological properties of new molecules. frontiersin.org | Early assessment of the compound's potential applications. |

Exploration of New Analytical Methodologies for Enhanced Understanding of Reaction Dynamics